molecular formula C13H20N2 B3349805 1-Butyl-3-phenylimidazolidine CAS No. 23954-02-1

1-Butyl-3-phenylimidazolidine

Cat. No.: B3349805
CAS No.: 23954-02-1
M. Wt: 204.31 g/mol
InChI Key: RFHFNRRCGDWWIP-UHFFFAOYSA-N
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Description

1-Butyl-3-phenylimidazolidine is an organic compound with the CAS Registry Number 23954-02-1 and a molecular formula of C13H20N2 . It has a molecular weight of 204.31 g/mol . This chemical features an imidazolidine core, a five-membered saturated heterocycle, which is substituted with a butyl group at the 1-position and a phenyl ring at the 3-position . The compound's structure suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research. As a specialized reagent, it is provided for laboratory and research applications. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-phenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-3-9-14-10-11-15(12-14)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHFNRRCGDWWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494491
Record name 1-Butyl-3-phenylimidazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23954-02-1
Record name 1-Butyl-3-phenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Steric Paradigm: Influence of Butyl Groups on Imidazolidine Ring Dynamics, Reactivity, and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidine ring—a five-membered saturated heterocycle containing two nitrogen atoms—serves as a foundational motif in asymmetric catalysis, chiral auxiliaries, and drug discovery. However, the unsubstituted aminal core is inherently labile. The strategic introduction of bulky alkyl substituents, particularly the tert-butyl group, fundamentally alters the physical and chemical landscape of the ring. This whitepaper provides an in-depth technical analysis of how the steric effects of butyl isomers dictate conformational locking, hydrolytic stability, and radical coupling kinetics in imidazolidine systems.

Conformational Mechanics and Crystallographic Insights

Unsubstituted imidazolidines are highly flexible, rapidly interconverting between various half-chair and envelope conformations. This flexibility, combined with the exposed nature of the nitrogen lone pairs, renders the unsubstituted ring susceptible to rapid hydrolysis back to its constituent diamine and aldehyde precursors[1].

The introduction of a tert-butyl group at the N1, N3, or C2 positions introduces severe 1,3-diaxial-like steric repulsion. To minimize these high-energy interactions, the ring is forced into a highly rigid, locked conformation. X-ray crystallographic studies of sterically hindered derivatives, such as 4,4′-Di-tert-butyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol, confirm that the imidazolidine ring adopts a distinct envelope conformation , where one of the carbon atoms of the ethylene fragment acts as the "flap"[2]. This conformational locking is not merely a structural curiosity; it is the primary driver of the ring's utility in asymmetric synthesis, where a rigid chiral environment is mandatory for high diastereomeric excess (de).

ConformationalLogic A Unsubstituted Imidazolidine (Flexible / Labile) B Addition of tert-Butyl at N1/N3 or C2 A->B Synthetic Modification C Severe 1,3-Diaxial Steric Repulsion B->C Induces E Steric Shielding of Aminal Core B->E Provides D Conformational Locking (Envelope Conformation) C->D Resolves via D->E Synergistic F High Diastereoselectivity in Asymmetric Catalysis D->F Enables G Resistance to Aqueous Hydrolysis E->G Results in

Fig 1. Pathway showing how tert-butyl steric bulk dictates imidazolidine conformation and stability.

Steric Shielding in Radical Coupling Kinetics

In the context of Nitroxide-Mediated Polymerization (NMP) and radical trapping, the steric environment around the imidazolidine nitroxide radical is the absolute determinant of coupling efficiency. Zubenko et al. utilized Time-Resolved Chemically Induced Dynamic Nuclear Polarization (TR-CIDNP) and Laser Flash Photolysis (LFP) to quantify these effects[3].

The coupling rate constant (


) between imidazolidine nitroxides and carbon-centered radicals (such as methyl isobutyrate-2-yl or tert-butyl propionate-2-yl) is governed by a biparameter Hammett linear free energy relationship:


This equation mathematically proves that


 decreases proportionally with increasing steric demand (

)[4]. The bulky tert-butyl groups act as a physical shield, raising the activation energy required for the incoming carbon-centered radical to achieve the necessary transition state geometry.
Quantitative Data Summary: Influence of Butyl Isomers

The following table synthesizes the comparative effects of varying steric bulk on the physicochemical properties of the imidazolidine core:

Substituent at N/CSteric Bulk (Approx. A-value)Dominant Ring ConformationHydrolytic StabilityRadical Coupling Rate (

)
Catalytic Utility
Hydrogen MinimalRapid interconversionHighly LabileVery HighPoor (No stereocontrol)
n-Butyl Moderate (~1.7 kcal/mol)Half-chair / Envelope eq.ModerateHighLow to Moderate
tert-Butyl Severe (>4.8 kcal/mol)Locked Envelope (C3 flap)Highly StableLow (Sterically hindered)Excellent (High de / ee)

Applications in Asymmetric Synthesis and Drug Discovery

The conformational rigidity imparted by the tert-butyl group is heavily exploited in the design of chiral auxiliaries. In asymmetric C–H bond functionalization, the coordination of transition metals (e.g., palladium acetate) with an


-tert-butyl-substituted chiral imidazolidine/oxazoline substrate induces stereoselective activation[5]. The synergistic steric repulsion between the tert-butyl group on the auxiliary ring and the substrate forces the transition state into a singular, rigid geometry, thereby maximizing catalytic efficiency and diastereoselectivity[5].

In drug discovery, the imidazolidine moiety is frequently utilized in the development of COX-2 inhibitors and anti-inflammatory agents. However, to prevent premature in vivo degradation via enzymatic or aqueous hydrolysis, medicinal chemists introduce bulky alkyl groups. The steric bulk physically blocks nucleophilic attack by water at the aminal carbon, drastically improving the pharmacokinetic half-life of the pharmacophore.

Experimental Workflows and Methodologies

To accurately study these steric phenomena, highly controlled experimental protocols are required. Below are the self-validating methodologies for synthesizing sterically hindered imidazolidines and measuring their radical coupling kinetics.

Protocol A: Synthesis of N-tert-Butyl Imidazolidine Derivatives

Causality: The formation of the imidazolidine ring from a diamine and an aldehyde is a reversible condensation. Because the tert-butyl group introduces significant steric strain, the equilibrium naturally favors the starting materials. To force the reaction to completion, an azeotropic distillation apparatus (Dean-Stark) is used to continuously remove water, driving the thermodynamic equilibrium toward the cyclized product.

  • Reagent Preparation: Dissolve 1.0 equivalent of N-tert-butylethylenediamine and 1.05 equivalents of the target aldehyde in anhydrous toluene (0.2 M concentration).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq) to activate the carbonyl carbon.

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110°C.

  • Monitoring: Reflux until the stoichiometric volume of water is collected in the trap (typically 12–24 hours, depending on the aldehyde's steric bulk).

  • Validation & Isolation: Cool to room temperature. Wash the organic layer with saturated aqueous

    
     to neutralize the PTSA. Self-Validation: Analyze the crude mixture via 
    
    
    
    -NMR; the disappearance of the aldehyde proton signal (~9.5-10 ppm) and the appearance of the aminal proton singlet (~4.0-5.5 ppm) confirms successful cyclization.
Protocol B: Determination of Radical Coupling Rates via Laser Flash Photolysis (LFP)

Causality: Carbon-centered radicals are highly transient species. Standard spectroscopic methods (like NMR or IR) are too slow to measure their coupling with nitroxides. LFP allows for the generation of radicals in nanoseconds, while real-time UV-Vis absorption monitoring at specific wavelengths isolates the kinetic decay of the radical species.

  • Sample Preparation: Prepare a deoxygenated solution containing the ketone precursor (e.g., tert-butyl propionate-2-yl) and the synthesized N-tert-butyl imidazolidine nitroxide in an optically clear quartz cuvette.

  • Photolytic Cleavage: Subject the sample to a 308 nm excimer laser pulse (duration ~15 ns) to homolytically cleave the ketone, generating the transient carbon-centered radicals[3].

  • Kinetic Monitoring: Monitor the transient absorption decay of the alkyl radical at 325 nm using a photomultiplier tube coupled to an oscilloscope[3].

  • Self-Validation (Control): Run the exact same photolysis protocol on the ketone precursor without the nitroxide present. This establishes the baseline bimolecular recombination rate of the carbon radicals.

  • Data Extraction: Fit the decay curve in the presence of the nitroxide to a pseudo-first-order kinetic model to extract the coupling rate constant (

    
    ).
    

LFPWorkflow Step1 1. Synthesize N-tert-Butyl Imidazolidine Nitroxide Step4 4. Laser Flash Photolysis Monitor Decay @ 325 nm Step1->Step4 Introduce Nitroxide Step2 2. Photolysis (308 nm) of Ketone Precursors Step3 3. Generate Transient Carbon-Centered Radicals Step2->Step3 Cleavage Step3->Step4 Radical Coupling Step5 5. Calculate kc via Hammett Linear Free Energy Step4->Step5 Kinetic Analysis

Fig 2. Experimental workflow for measuring sterically hindered radical coupling rates via LFP.

Conclusion

The integration of butyl groups—specifically the tert-butyl moiety—into imidazolidine rings represents a masterclass in applied steric engineering. By forcing the heterocyclic core into a locked envelope conformation, chemists can suppress unwanted hydrolytic degradation, precisely tune radical coupling kinetics, and generate highly rigid chiral environments for asymmetric catalysis. Understanding and manipulating these steric parameters remains a critical competency for advanced drug development and synthetic methodology.

References

  • Source: wikipedia.
  • Source: acs.
  • Source: nih.
  • Title: 4,4′-Di-tert-butyl-2,2′-[imidazolidine-1,3-diylbis(methylene)
  • Source: rsc.

Sources

Methodological & Application

Application Note: 1-Butyl-3-phenylimidazolidine as a Tunable Organic Hydride Donor in Reductive Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Traditional metal hydride reducing agents (e.g., LiAlH₄, NaBH₄) are foundational to organic synthesis but frequently suffer from poor chemoselectivity, extreme moisture sensitivity, and the generation of hazardous inorganic waste. In recent years, organic hydride donors—specifically imidazolidine and benzimidazoline derivatives—have emerged as powerful, metal-free alternatives for transfer hydrogenation and photoredox catalysis[1].

This application note details the utility of 1-Butyl-3-phenylimidazolidine (BPI) as a highly chemoselective reducing agent. By leveraging the differential electronic effects of its N-butyl and N-phenyl substituents, BPI offers a unique, tunable reactivity profile tailored for the mild reduction of imines, aldehydes, and activated olefins in late-stage drug development.

Mechanistic Causality: The "Push-Pull" Hydride Donor

To utilize BPI effectively, one must understand the causality behind its reactivity. Imidazolidines function as hydride donors via the heterolytic cleavage of the C2–H bond (the carbon positioned between the two nitrogen atoms), transferring a hydride (H⁻) to an electrophilic substrate. This process is thermodynamically driven by the formation of a stable, resonance-delocalized imidazolinium cation [1, 2].

Why the Butyl/Phenyl Substitution Matters:

  • Electronic "Push-Pull" Dynamics: The N-butyl group acts as an electron-donating moiety via inductive effects, increasing the electron density at the C2 position and enhancing its hydridic character. Conversely, the N-phenyl group withdraws electron density via resonance. This specific attenuation lowers the overall Lewis basicity of the reagent compared to N,N'-dialkylimidazolidines, preventing the reagent from poisoning Lewis acid catalysts [1].

  • Steric Shielding & Chemoselectivity: The bulky N-phenyl group provides steric hindrance that prevents unwanted side reactions (e.g., nucleophilic attack by the nitrogen), ensuring the reagent acts strictly as a hydride donor.

  • Hydrolytic Lability of Byproducts: Imidazolidines are cyclic aminals. While BPI is stable in dry organic solvents, its oxidized imidazolinium byproduct is highly susceptible to aqueous hydrolysis. This allows for the complete removal of the reducing agent byproduct via a simple acidic aqueous wash, avoiding the complex chromatographic separations required for reagents like Hantzsch esters.

Mechanism A This compound (Hydride Donor) C Transition State [C2-H ··· Electrophile]‡ A->C Thermal / Lewis Acid Activation B Electrophilic Substrate (e.g., Imine/Aldehyde) B->C Thermal / Lewis Acid Activation D Reduced Product (Amine/Alcohol) C->D Hydride Transfer E Imidazolinium Salt (Oxidized Byproduct) C->E Aromatization

Mechanistic pathway of hydride transfer from this compound to an electrophile.

Comparative Profiling of Reducing Agents

When designing a synthetic route, selecting the correct hydride donor is paramount. Table 1 summarizes the operational metrics of BPI against standard alternatives [2, 3].

Table 1: Quantitative & Qualitative Comparison of Hydride Donors

Reducing AgentChemoselectivity (Imines over Ketones)Hydride Donating AbilityByproduct RemovalPrimary Application
This compound Excellent Moderate-High Easy (Aqueous wash) Transfer Hydrogenation
Hantzsch Ester (HEH)GoodModerateDifficult (Chromatography)Organocatalysis
Sodium Borohydride (NaBH₄)PoorVery HighEasy (Aqueous wash)General Reduction
1,3-Dimethyl-2-phenylbenzimidazolineGoodHighModeratePhotoredox Catalysis

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the researcher can verify the mechanistic integrity of the reaction in real-time without waiting for final product isolation.

Protocol A: Lewis Acid-Mediated Transfer Hydrogenation of Imines

This protocol utilizes BPI for the metal-free reduction of N-tosyl or N-phenyl imines to their corresponding secondary amines. Magnesium perchlorate is used to activate the imine [2].

Materials:

  • Substrate: N-tosyl imine (1.0 mmol)

  • Reducing Agent: this compound (1.2 mmol)

  • Additive: Mg(ClO₄)₂ (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Acetonitrile/Methanol (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry N₂. The exclusion of moisture is critical here, as adventitious water will prematurely hydrolyze both the imine and the BPI aminal core.

  • Reagent Solubilization: Add the N-tosyl imine (1.0 mmol) and Mg(ClO₄)₂ (0.1 mmol) to the flask. Inject 5.0 mL of the anhydrous CH₃CN/MeOH solvent mixture. Stir for 5 minutes at room temperature to ensure complete complexation (solution may slightly deepen in color due to Lewis acid-imine coordination).

  • Hydride Transfer: Syringe in this compound (1.2 mmol) dropwise over 2 minutes.

  • Self-Validating IPC (Reaction Monitoring): After 2 hours, withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃ for a crude ¹H NMR.

    • Validation Check: You should observe the disappearance of the imine C-H proton (typically δ 8.2–8.8 ppm) and the simultaneous appearance of a sharp, far-downfield singlet (δ 8.5–9.5 ppm). This new peak corresponds to the C2 proton of the newly formed imidazolinium byproduct, confirming that hydride transfer—not an alternative decomposition pathway—has occurred.

  • Quench & Hydrolysis: Once complete by TLC/NMR, add 5.0 mL of 1M HCl and stir vigorously for 15 minutes. Causality: The acid quantitatively hydrolyzes the imidazolinium byproduct into water-soluble N-butylethylenediamine, aniline, and formaldehyde.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure secondary amine.

Workflow S1 Step 1: Reagent Prep (Dry Solvent, N2) S2 Step 2: Substrate Addition (Imine + BPI) S1->S2 S3 Step 3: Catalyst/Additive (Lewis Acid) S2->S3 S4 Step 4: Reaction Monitoring (TLC/NMR) S3->S4 S5 Step 5: Quench & Extract (Aqueous Workup) S4->S5

Step-by-step workflow for the metal-free transfer hydrogenation of imines using BPI.

Protocol B: BPI as a Cooperative Donor in Photoredox Catalysis

Similar to 1,3-dimethyl-2-phenylbenzimidazoline (BIH), BPI can act as a sacrificial electron/hydride donor in transition-metal or organic photoredox cycles [3].

Step-by-Step Methodology:

  • Preparation: In a dry vial equipped with a PTFE septum, combine the photocatalyst (e.g., ₂, 2 mol%), the substrate (1.0 mmol), and BPI (1.5 mmol).

  • Degassing: Dissolve the mixture in 10 mL of anhydrous DMF. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be strictly excluded as it will act as a competitive electron acceptor, quenching the excited photocatalyst and oxidizing BPI prematurely.

  • Irradiation: Irradiate the vial with blue LEDs (λ = 450 nm) at room temperature. Use a cooling fan to maintain ambient temperature, preventing thermal background reactions.

  • IPC: Monitor the reaction via LC-MS. The oxidation of BPI proceeds via a Single Electron Transfer (SET) followed by a Hydrogen Atom Transfer (HAT), yielding the same imidazolinium mass adduct (M-H)⁺ which can be tracked in the MS trace.

  • Workup: Dilute with water and extract with diethyl ether. The oxidized BPI remains in the aqueous phase.

References

  • Tun, S. L., & Mariappan, S. V. S. (2022). Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation. The Journal of Organic Chemistry, 87(12), 8059-8070. URL:[Link]

  • Li, D., Zhang, Y., Zhou, G., & Guo, W. (2008). 1-Acetyl-2,3-Dimethylimidazolidine: A Novel Organic Reductant for Transfer Hydrogenation. Synlett, 2008(2), 225-228. URL:[Link]

  • Tavasoli, E., et al. (2016). Sacrificial electron donor reagents for solar fuel production. Comptes Rendus de l'Académie des Sciences, 19(1-2), 40-52. URL:[Link]

Application Notes and Protocols: 1-Butyl-3-phenylimidazolidine in Organic Hydride Transfer

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 1-Butyl-3-phenylimidazolidine as a potent and selective organic hydride donor in synthetic chemistry. Drawing upon established principles of hydride transfer and the known reactivity of analogous imidazolidine derivatives, this document outlines detailed protocols for the reduction of imines and ketones. The causality behind experimental choices, mechanistic insights, and the scope of this reagent are discussed to provide a self-validating framework for its use in research and development.

Introduction: The Paradigm of Organic Hydride Transfer

Hydride transfer reactions are fundamental transformations in organic synthesis, enabling the reduction of a wide array of functional groups.[1] While traditional metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are powerful and widely used, they often suffer from drawbacks such as high reactivity, lack of selectivity, and the generation of metallic byproducts.[2] This has spurred the development of organic hydride donors as milder and more selective alternatives.

Imidazolidine derivatives have emerged as a promising class of organic reductants, mimicking the function of biological hydride carriers like NADH.[3] These compounds can selectively deliver a hydride ion from their C-2 position to a suitable acceptor, such as an imine or a carbonyl group.[3] this compound is a readily accessible and stable example of such a reagent, offering a valuable tool for chemoselective reductions in organic synthesis.

Synthesis and Properties of this compound

This compound can be synthesized through the condensation of N-butyl-N'-phenylethane-1,2-diamine with a suitable one-carbon electrophile, such as formaldehyde or its equivalent.[4] The general approach involves the formation of the five-membered ring through the reaction of the diamine with an aldehyde or ketone.[4]

Key Properties:

PropertyValue
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance Typically a liquid or low-melting solid
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CH₃CN)
CAS Number 23954-02-1[5]

Mechanism of Hydride Transfer

The utility of this compound as a hydride donor stems from the presence of a transferable hydride at the C-2 position of the imidazolidine ring. The transfer is generally believed to proceed through a concerted or stepwise mechanism involving the nucleophilic attack of the C-2 hydride onto the electrophilic carbon of the substrate (e.g., the iminium ion or the carbonyl carbon).[3][6] This process results in the oxidation of the imidazolidine to the corresponding imidazolinium ion and the reduction of the substrate. Deuterium labeling studies on analogous imidazolidines have confirmed that the hydride is indeed transferred from the C-2 position.[3]

Hydride Transfer Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Imidazolidine This compound TS Hydride Transfer Transition State Imidazolidine->TS Hydride Donor Imine Imine (Substrate) Imine->TS Hydride Acceptor Imidazolinium Imidazolinium Ion TS->Imidazolinium Oxidation Amine Amine (Product) TS->Amine Reduction

Caption: Proposed mechanism of hydride transfer from this compound to an imine.

Application and Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of this compound in organic synthesis.

Protocol 1: Reductive Amination of an Aldehyde via In Situ Imine Formation and Reduction

This protocol details the one-pot synthesis of a secondary amine from an aldehyde and a primary amine, using this compound as the reducing agent.

Protocol 1 Workflow Start Start Step1 Mix Aldehyde and Primary Amine in Anhydrous Solvent (e.g., CH2Cl2) Start->Step1 Step2 Stir at Room Temperature (Imine Formation) Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Stir at Room Temperature or Gentle Heat (Monitor by TLC/LC-MS) Step3->Step4 Step5 Aqueous Workup (e.g., NH4Cl solution) Step4->Step5 Step6 Extract with Organic Solvent Step5->Step6 Step7 Dry, Concentrate, and Purify (e.g., Column Chromatography) Step6->Step7 End Isolated Secondary Amine Step7->End

Caption: Experimental workflow for the reductive amination of an aldehyde.

Materials:

  • Aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).

  • Dissolve the reactants in anhydrous CH₂Cl₂ (10 mL) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or ¹H NMR.

  • To the resulting solution, add this compound (1.2 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates. Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Protocol 2: Reduction of a Ketone to a Secondary Alcohol

This protocol describes the reduction of a ketone to its corresponding secondary alcohol using this compound. The addition of a Lewis acid co-catalyst can enhance the rate of reduction for less reactive ketones.[3]

Materials:

  • Ketone (1.0 mmol)

  • This compound (1.5 mmol)

  • Magnesium perchlorate (Mg(ClO₄)₂) (0.1 mmol, 10 mol%) (optional)

  • Anhydrous acetonitrile (CH₃CN) (10 mL)

  • Methanol (MeOH) (1 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and, if used, Mg(ClO₄)₂ (0.1 mmol).

  • Add anhydrous CH₃CN (10 mL) and stir to dissolve the solids.

  • Add this compound (1.5 mmol) to the mixture.

  • Add methanol (1 mL) to the reaction. Methanol can act as a proton source to facilitate the reaction.[3]

  • Stir the reaction at room temperature or heat to reflux if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully add 1 M HCl (10 mL) to quench the reaction and hydrolyze the imidazolinium ion.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the secondary alcohol.

Scope and Limitations

The application of this compound as a hydride donor is expected to be broad, with good to excellent yields for the reduction of various electrophiles.

Substrate ClassExpected ReactivityNotes
Imines HighGenerally, imines are excellent substrates for hydride transfer from imidazolidines.[3]
Aldehydes HighAromatic and aliphatic aldehydes are readily reduced.[3]
Ketones Moderate to HighReactivity can be enhanced with a Lewis acid co-catalyst. Sterically hindered ketones may react slower.[2][3]
α,β-Unsaturated Carbonyls Chemoselective 1,2-reductionThe carbonyl group is typically reduced selectively over the carbon-carbon double bond, affording allylic alcohols.[3]
Esters, Amides, Carboxylic Acids Low to NoneThese functional groups are generally unreactive towards imidazolidine-based hydride donors under standard conditions, allowing for high chemoselectivity.

Conclusion

This compound is a valuable and versatile organic hydride donor for the selective reduction of imines and carbonyl compounds. The operational simplicity, mild reaction conditions, and high chemoselectivity make it an attractive alternative to traditional metal hydride reagents. The protocols provided herein offer a solid starting point for the exploration of this reagent in various synthetic applications, from academic research to industrial drug development.

References

  • Gagnon, A., & Thomson, R. J. (2022). Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation. The Journal of Organic Chemistry, 87(12), 8046–8058. [Link]

  • Gagnon, A., & Thomson, R. J. (2022). Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation. Europe PMC. [Link]

  • Fiveable. (2025, August 15). Hydride Transfer Definition. [Link]

  • Maltese, M., et al. (2012). Imidazolidines as hydride sources for the formation of late transition-metal monohydrides. Chemical Science, 3(4), 1300. [Link]

  • Gagnon, A., & Thomson, R. J. (2022). Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation. ACS Publications. [Link]

  • Kennedy, C. R., et al. (2018). Alkali Metal Dihydropyridines in Transfer Hydrogenation Catalysis of Imines: Amide Basicity versus Hydride Surrogacy. Chemistry – A European Journal, 24(53), 14041-14045. [Link]

  • Morris, R. H., et al. (2008). Iron-Catalyzed Enantioselective Transfer Hydrogenation of Imines. Angewandte Chemie International Edition, 47, 940. [Link]

  • Kumar, A., & Meena, R. (2022). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 12(42), 27367-27419. [Link]

  • Wang, C., et al. (2010). Asymmetric transfer hydrogenation of imines and iminiums catalyzed by a water-soluble catalyst in water. Chemical Communications, 46(42), 8031-8033. [Link]

  • de la Torre, A., et al. (2018). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Omega, 3(11), 15935-15948. [Link]

  • Wikipedia. (2023, December 27). Enantioselective reduction of ketones. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Butyl-3-phenylimidazolidine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Butyl-3-phenylimidazolidine catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming challenges related to steric hindrance in your experiments.

Foundational Concepts: Understanding the Catalyst and Steric Hindrance

This compound is a chiral N-heterocyclic carbene (NHC) catalyst precursor. Upon deprotonation, it forms the active carbene, which is a powerful tool in organic synthesis for promoting a variety of transformations, including benzoin condensations, Stetter reactions, and asymmetric catalysis.

The structure of this catalyst, featuring a bulky butyl group and a phenyl group on the nitrogen atoms of the imidazolidine ring, is key to its function and also the source of potential challenges. These groups create a specific steric environment around the active carbene center.

What is Steric Hindrance?

Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a molecule. In the context of this compound catalysis, the bulky butyl and phenyl groups can physically obstruct the approach of substrates to the active catalytic site. This can lead to several outcomes:

  • Reduced Reaction Rates: If the substrate is also sterically demanding, its approach to the catalyst may be slowed down, leading to sluggish or incomplete reactions.

  • Substrate Specificity: The catalyst may be highly effective for certain substrates while showing little to no activity for others that are too bulky to fit into the active site.

  • Influence on Selectivity: In asymmetric catalysis, the steric environment is crucial for controlling the stereochemical outcome of the reaction. However, excessive steric bulk can sometimes lead to unexpected or poor selectivity.

The interplay between the steric properties of the catalyst and the substrate is a critical factor in the success of a reaction.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during reactions catalyzed by this compound, with a focus on problems arising from steric hindrance.

Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes related to steric hindrance?

A1: When a reaction fails to initiate or proceeds slowly, steric hindrance is a primary suspect, especially with bulky substrates. Here’s a systematic approach to troubleshooting:

  • Substrate-Catalyst Mismatch: The most common issue is a "steric clash" between a bulky substrate and the catalyst. The combination of the N-butyl and N-phenyl groups creates a defined chiral pocket, and substrates that are too large will struggle to access the active carbene.

  • Poor Solubility: The catalyst precursor (the imidazolium salt) or the active carbene may have poor solubility in the chosen solvent, which is exacerbated with non-polar, sterically demanding substrates.

  • Inefficient Catalyst Generation: The base used to deprotonate the imidazolium salt to form the active carbene might be too sterically hindered to efficiently access the acidic proton on the precursor.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing the formation of side products, particularly the benzoin condensation product, in my Stetter reaction. How can I improve the selectivity?

A2: The competition between the Stetter reaction (1,4-addition) and the benzoin condensation (1,2-addition) is a classic challenge in NHC catalysis. Steric factors play a significant role here.

  • Mechanism Insight: The benzoin condensation is often reversible, while the Stetter reaction is typically irreversible. However, if the Michael acceptor in the Stetter reaction is sterically hindered, its approach to the Breslow intermediate can be slow, allowing the reversible benzoin pathway to dominate.

  • Catalyst Influence: The steric bulk around the carbene can influence the orientation of the aldehyde in the Breslow intermediate, potentially favoring the kinetic 1,2-addition product (benzoin).

Strategies to Favor the Stetter Reaction:

StrategyRationaleExample
Solvent Choice Polar aprotic solvents can stabilize the charged intermediates and influence the transition states, potentially favoring the 1,4-addition pathway.Switch from THF to DMF or DMSO.
Temperature Optimization Lowering the temperature can sometimes favor the thermodynamically more stable Stetter product, as the reversible benzoin condensation may be disfavored.Run the reaction at 0 °C or -20 °C instead of room temperature.
Substrate Concentration Lowering the concentration of the aldehyde can disfavor the bimolecular benzoin condensation.Use a higher ratio of the Michael acceptor to the aldehyde.
Base Selection The choice of base can influence the concentration of the active catalyst and potentially affect the equilibrium between the different reaction pathways.Weaker bases might lead to a lower concentration of the active catalyst, which could favor the intramolecular Stetter reaction over the intermolecular benzoin condensation.

Q3: My asymmetric reaction is giving low enantioselectivity (ee). How can I address this?

A3: Low enantioselectivity in asymmetric catalysis with a chiral catalyst like this compound can be a complex issue.

  • Mismatched Sterics: The chiral pocket created by the catalyst must effectively differentiate between the two prochiral faces of the substrate. If the substrate is too small, it may not interact sufficiently with the chiral environment. Conversely, if it's too bulky, it might not be able to adopt the optimal conformation for high stereoselectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition states, thereby impacting enantioselectivity. Solvents that can coordinate with the catalyst or substrate can alter the steric environment.

  • Temperature: Enantioselectivity is often temperature-dependent. Generally, lower temperatures lead to higher enantiomeric excesses, as the energy difference between the diastereomeric transition states becomes more significant.

Experimental Protocol for Optimizing Enantioselectivity

  • Temperature Screening:

    • Set up the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -40 °C).

    • Analyze the enantiomeric excess of the product at each temperature to identify the optimum.

  • Solvent Screening:

    • Perform the reaction in a variety of anhydrous, aprotic solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Ethyl Acetate, DMF).

    • Ensure all solvents are rigorously dried, as water can lead to non-catalyzed background reactions, reducing the overall ee.

  • Catalyst Loading:

    • While less common for steric issues, varying the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes influence the outcome, especially if catalyst aggregation is a factor.

Frequently Asked Questions (FAQs)

Q: How do I synthesize the this compound precursor?

A: The synthesis typically involves a two-step process:

  • Synthesis of the Diamine Precursor (N-butyl-N'-phenyl-ethylenediamine): This can be achieved through methods like the reductive amination of aniline with N-butyl-2-aminoacetaldehyde or by nucleophilic substitution of a suitable haloethylamine derivative with butylamine or aniline.

  • Cyclization to form the Imidazolidinium Salt: The resulting diamine is then reacted with a one-carbon electrophile, such as paraformaldehyde or triethyl orthoformate, in the presence of an acid to form the imidazolidinium salt.

Q: What is the best way to generate the active carbene from the imidazolidinium salt?

A: The active carbene is generated in situ by deprotonation of the imidazolidinium salt with a strong, non-nucleophilic base. The choice of base is critical and should be made based on the reaction conditions and the acidity of the precursor. Common bases include:

  • Potassium tert-butoxide (KOtBu)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Sodium hydride (NaH)

It is crucial to use an anhydrous base and solvent, as the carbene is sensitive to moisture.

Q: Can I use this compound in protic solvents?

A: Generally, no. The active N-heterocyclic carbene is a strong base and will be quenched by protic solvents like water or alcohols. All reactions should be carried out under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).

Q: How does the electronic nature of the phenyl group affect the catalyst's performance?

A: While this guide focuses on steric hindrance, the electronic properties of the N-substituents are also important. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the carbene, potentially increasing its reactivity. Conversely, electron-withdrawing groups can decrease its nucleophilicity. This electronic tuning can be used in conjunction with steric modifications to fine-tune the catalyst's properties for a specific application.

Catalytic Cycle of a Generic NHC-Catalyzed Benzoin Condensation

Benzoin_Condensation Catalyst Imidazolidinium Precatalyst Carbene Active Carbene Catalyst->Carbene Deprotonation Breslow Breslow Intermediate Carbene->Breslow Nucleophilic Attack Aldehyde1 Aldehyde (RCHO) Aldehyde1->Breslow Adduct Alkoxide Adduct Breslow->Adduct Nucleophilic Attack Aldehyde2 Second Aldehyde (R'CHO) Aldehyde2->Adduct Product Benzoin Product Adduct->Product Proton Transfer HB H-Base+ Product->Carbene Catalyst Regeneration Base Base Base->Catalyst

Caption: Generalized catalytic cycle for the benzoin condensation.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-Butyl-3-phenylimidazolidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity like 1-Butyl-3-phenylimidazolidine is a cornerstone of reliable and reproducible research. The choice of analytical methodology is not merely a procedural step but a critical decision that impacts data integrity, regulatory compliance, and, ultimately, the success of a development program. This guide provides an in-depth comparison of key analytical techniques for the purity assessment of this compound, grounded in practical expertise and scientific principles.

The structure of this compound, an N-substituted imidazolidine, presents unique analytical challenges and considerations. Potential impurities may arise from starting materials, side reactions during synthesis, or degradation. These can include positional isomers, unreacted intermediates, or related substances with subtle structural differences. Therefore, the selected analytical methods must offer sufficient selectivity and sensitivity to detect and quantify these impurities accurately.

Comparative Analysis of Core Purity Assessment Methodologies

The selection of a purity assessment method is a balance of the required information, sample properties, and available instrumentation. For a comprehensive purity profile of this compound, a multi-faceted approach is often necessary.

Method Principle Strengths Limitations Ideal Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution and sensitivity for separating a wide range of impurities. Well-established for quantitative analysis.Requires chromophores for UV detection. Method development can be time-consuming.Routine quality control, quantification of known and unknown impurities, stability studies.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Excellent for volatile and thermally stable impurities. High sensitivity with various detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Analysis of residual solvents and volatile synthetic byproducts.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.A primary ratio method, often not requiring a reference standard of the analyte. Provides structural information. Nondestructive.[1][2]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[3]Absolute purity determination, characterization of reference standards, analysis of samples where a specific reference standard is unavailable.[3]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Rapid assessment of the total mole fraction of impurities based on melting point depression.[4][5]Only applicable to crystalline solids with a sharp melting point. Not suitable for amorphous or decomposing compounds.[6]Orthogonal check for the purity of highly pure, crystalline materials.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for impurity identification when coupled with a separation technique (e.g., HPLC-MS, GC-MS).Primarily qualitative without careful calibration. Ionization efficiency can vary significantly between compounds.Identification of unknown impurities and degradation products.

Deep Dive into Key Methodologies: Protocols and Expert Insights

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For this compound, a reversed-phase method is typically the most effective starting point due to the compound's moderate polarity.

Expert Insight: The choice of a C18 stationary phase provides a good balance of hydrophobic retention for the butyl and phenyl groups. The phenyl ring provides a suitable chromophore for UV detection, likely around 254 nm. Method development should focus on optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or trifluoroacetic acid) to achieve adequate resolution between the main peak and any potential impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

Workflow for HPLC Purity Method Development

Caption: A streamlined workflow for HPLC-based purity assessment.

Detailed Experimental Protocol: HPLC-UV Purity of this compound

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful, non-destructive technique that provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.[7] The principle relies on the direct proportionality between the integrated signal of a specific proton and the molar concentration of the molecule.[1]

Expert Insight: For this compound, several unique protons are available for quantification (e.g., aromatic protons, specific protons on the butyl chain). The key to accurate qNMR is the selection of a high-purity, stable internal standard that has a simple spectrum with at least one resonance well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are often good starting choices. Meticulous sample preparation, including accurate weighing of both the sample and the internal standard, is paramount for achieving high-quality data.[3]

Decision Tree for Purity Method Selection

Method_Selection start Purity Assessment Goal is_ref_std Reference Standard Available? start->is_ref_std is_volatile Are impurities volatile? start->is_volatile is_crystalline Is the sample crystalline? start->is_crystalline hplc HPLC for routine QC is_ref_std->hplc Yes qnmr qNMR for absolute purity is_ref_std->qnmr No gc GC for residual solvents is_volatile->gc Yes hplc_ms HPLC-MS for impurity ID is_volatile->hplc_ms No dsc DSC for high purity check is_crystalline->dsc Yes

Caption: A decision-making framework for selecting the appropriate purity analysis method.

Detailed Experimental Protocol: ¹H-qNMR Purity of this compound

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Internal Standard (IS): Maleic acid (high purity, accurately known).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., a specific aromatic proton) and the signal for the internal standard (e.g., the olefinic protons of maleic acid).

  • Purity Calculation: Use the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and defensible purity assessment of this compound, no single method is sufficient. An integrated approach, leveraging the orthogonal strengths of different techniques, provides the most reliable results. A typical strategy would involve:

  • HPLC-UV/PDA for routine analysis of purity and stability, quantifying impurities by area percent.

  • HPLC-MS or GC-MS for the structural identification of any significant unknown impurities detected by HPLC or GC.

  • qNMR to establish the absolute purity of a designated reference standard lot.

  • GC for the specific analysis of residual solvents from the synthesis process.

  • DSC as a rapid, complementary check on the purity of the final, crystalline bulk material.[6][8]

By thoughtfully selecting and combining these analytical tools, researchers and drug development professionals can build a robust and scientifically sound purity profile for this compound, ensuring the quality and reliability of their work.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. Available from: [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. Available from: [Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. Available from: [Link]

  • Purity Determination of Pharmaceuticals by Thermal Analysis - Mettler Toledo. Available from: [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications - Gateway Analytical. Available from: [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis - ResolveMass. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]

  • HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones - PubMed. Available from: [Link]

  • NMR spectroscopy of small molecules in solution - Royal Society of Chemistry. Available from: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - ACS Publications. Available from: [Link]

Sources

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